6-Ethynyl-1H-imidazo[4,5-b]pyridine
Overview
Description
6-Ethynyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with a fused ring system. It combines an imidazole ring with a pyridine moiety. The structural resemblance to purines has prompted investigations into its potential therapeutic significance. It plays a crucial role in various disease conditions and has been explored for its medicinal properties .
Synthesis Analysis
Several synthetic approaches have been employed to obtain This compound . One method involves synthesizing it from 4-phenylpicolinothioamide , which is obtained from starting carbonitrile via methyl carbimidate in a reaction with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and ammonium polysulfide . Another useful starting compound is 2,3-diaminopyridine , which can be transformed into imidazo[4,5-b]pyridines through nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .
Mechanism of Action
The exact mechanism of action for this compound depends on its specific biological target. It has been explored as a GABA A receptor positive allosteric modulator, proton pump inhibitor, aromatase inhibitor, and NSAID . Further studies are needed to elucidate its precise mode of action in different contexts.
properties
IUPAC Name |
6-ethynyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)11-5-10-7/h1,3-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNIXMJEIIWTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592466 | |
Record name | 6-Ethynyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351325-04-7 | |
Record name | 6-Ethynyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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